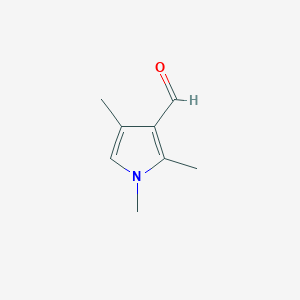

1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde

Description

Significance of Pyrrole (B145914) Scaffolds in Advanced Chemical Synthesis

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone in the architecture of numerous biologically and technologically important molecules. nih.govresearchgate.net Its prevalence stems from a combination of aromatic stability and reactivity, which allows for diverse functionalization.

In nature, the pyrrole ring is a fundamental component of complex macrocycles essential for life, such as the porphyrins found in heme, the chlorins and bacteriochlorins in chlorophyll, and the corrin (B1236194) ring of vitamin B12. mdpi.com These natural products underscore the scaffold's ability to participate in vital biological processes, including oxygen transport and photosynthesis.

The significance of the pyrrole framework extends profoundly into medicinal chemistry, where it is recognized as a "privileged scaffold." alliedacademies.org This designation reflects its recurring presence in a wide array of pharmacologically active compounds. nih.govresearchgate.netbohrium.com Marketed drugs incorporating the pyrrole ring system exhibit a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antipsychotic properties. alliedacademies.orgrsc.orgrjptonline.org The versatility of the pyrrole core allows chemists to synthesize extensive libraries of derivatives, exploring structure-activity relationships to optimize therapeutic efficacy. rsc.org

Beyond pharmaceuticals, pyrrole derivatives are integral to materials science. They serve as key intermediates in the synthesis of dyes, photographic chemicals, and perfumes. alliedacademies.org Furthermore, polymers containing the pyrrole moiety are investigated for their conductive properties, finding applications in electronics and advanced materials. alliedacademies.org The continued exploration of synthetic methodologies, such as the Paal-Knorr synthesis and various multi-component reactions, facilitates access to a diverse range of substituted pyrroles for these varied applications. organic-chemistry.org

| Compound Class | Example | Biological Significance | Reference |

|---|---|---|---|

| Porphyrins | Heme | Component of hemoglobin, essential for oxygen transport. | mdpi.com |

| Chlorins | Chlorophyll | Primary pigment for photosynthesis in plants. | mdpi.com |

| Pharmaceuticals | Atorvastatin | Used to lower cholesterol (statin). | rsc.org |

| Pharmaceuticals | Sunitinib | Anticancer agent (tyrosine kinase inhibitor). | nih.gov |

| Natural Products | Lamellarins | Marine alkaloids with a range of bioactivities, including anticancer. | mdpi.com |

The Distinctive Role of the Formyl Group at the C3 Position in Pyrrole Chemistry

The introduction of a formyl group (-CHO) onto a pyrrole ring, a process known as formylation, dramatically enhances the synthetic versatility of the scaffold. wikipedia.orgucla.edu When positioned at the C3 carbon, this group serves as a crucial synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

The regioselective synthesis of pyrrole-3-carbaldehydes can be challenging, as electrophilic substitution on the pyrrole ring often favors the C2 position. However, specific methods have been developed to achieve C3-formylation. The Vilsmeier-Haack reaction, a widely used formylation technique, can be directed to the C3 position by using sterically hindered formamides or by employing protecting groups on the pyrrole nitrogen. rsc.orgresearchgate.net Alternative strategies include the rearrangement of 2-acylpyrroles to their 3-acyl counterparts under acidic conditions. researchgate.net

Once installed, the C3-aldehyde functionality opens up numerous synthetic pathways:

Condensation Reactions: The aldehyde can react with various carbon nucleophiles. For instance, it undergoes condensation with activated methylene (B1212753) compounds, which is a key step in synthesizing pyrrole-based chalcones and other derivatives with potential biological activities.

Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to different classes of pyrrole derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, allowing for chain extension and the introduction of new functional groups. researchgate.net

Reductive Amination: Reaction with amines followed by reduction leads to the formation of aminomethylpyrroles, a common structural motif in medicinal chemistry.

Multi-component Reactions: Pyrrole-3-carbaldehydes can serve as key components in one-pot, multi-component reactions to rapidly build molecular complexity and generate libraries of diverse heterocyclic compounds. rsc.orgresearchgate.net

This synthetic utility makes pyrrole-3-carbaldehydes valuable intermediates in the synthesis of pharmaceuticals and natural products. rsc.orgsctunisie.org The formyl group's ability to be transformed into a wide range of other functionalities is a testament to its importance in modern heterocyclic synthesis. biologyinsights.comwisdomlib.org

Overview of Research Trajectories for 1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde and its Analogs

Research involving this compound and its structural analogs primarily focuses on their utility as building blocks in organic and medicinal chemistry. While specific studies on the title compound are limited in publicly accessible literature, the research trends for closely related substituted pyrrole aldehydes provide a clear indication of its potential applications.

An analog, 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde, is noted for its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like dyes and polymers. chemimpex.com This suggests that this compound likely shares this potential as a precursor for complex, functionalized molecules. The methyl groups on the pyrrole ring influence the electronic properties and steric environment of the molecule, which can be fine-tuned by synthetic design to achieve desired outcomes in target molecules.

Broader research on substituted pyrroles highlights several key trajectories:

Development of Novel Bioactive Agents: A significant area of research involves the synthesis of new pyrrole derivatives and screening them for various biological activities. Studies have shown that analogs, such as substituted pyrrole-2-carboxamides and pyrrole-3-carboxylates, exhibit promising antibacterial, antifungal, and anticancer properties. rjptonline.orgnih.gov The aldehyde function at the C3 position is a key starting point for elaborating the scaffold into these more complex, biologically active structures.

Synthesis of Natural Product Analogs: Many marine and terrestrial natural products contain a polysubstituted pyrrole core. mdpi.com Compounds like this compound can serve as model systems or starting materials for the total synthesis or analog development of these natural products.

Advancements in Synthetic Methodology: There is ongoing interest in developing efficient and regioselective methods for synthesizing polysubstituted pyrroles. rsc.orgresearchgate.net Research into one-pot and multi-component reactions that can rapidly generate pyrrole-3-carbaldehydes from simple precursors is a key focus, aiming to improve synthetic efficiency and facilitate the creation of diverse molecular libraries. rsc.org

The study of this compound and its analogs is therefore situated at the intersection of synthetic methodology development and the search for new functional molecules with potential applications in medicine and materials science.

| Property | This compound | 3,4,5-Trimethyl-1H-pyrrole-2-carbaldehyde |

|---|---|---|

| CAS Number | 1142201-80-6 | 27226-50-2 |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol |

| Topological Polar Surface Area (TPSA) | 22 Ų | 32.9 Ų |

| LogP | 1.45 | 1.6 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Hydrogen Bond Donors | 0 | 1 |

| Rotatable Bonds | 1 | 1 |

| Data sourced from references chemscene.comscbt.comhuatengsci.comnih.govchemicalbook.com. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDDWMPJPUIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Trimethyl 1h Pyrrole 3 Carbaldehyde and Functionalized Pyrrole 3 Carbaldehydes

Direct Formylation Strategies on Pyrrole (B145914) Precursors

Direct formylation involves the introduction of a formyl group (-CHO) onto a pre-existing pyrrole ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the substituents present on the pyrrole nucleus and the reaction conditions employed.

Vilsmeier-Haack Formylation in Pyrrole-3-Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.orgchemtube3d.com

For pyrrole substrates, formylation generally occurs preferentially at the α-position (C2 or C5) due to the higher electron density and stability of the resulting cationic intermediate. However, substitution at the β-position (C3 or C4) can be achieved. The regioselectivity is primarily influenced by steric factors. rsc.org When the α-positions are blocked by bulky substituents, or when a large substituent is present on the pyrrole nitrogen, electrophilic attack is sterically hindered at the α-position, directing the formylation to the β-position. rsc.org For instance, the use of sterically crowded formamides in place of DMF can favor the formation of pyrrole-3-carbaldehydes.

The general mechanism involves three main stages:

Formation of the Vilsmeier reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium cation. chemtube3d.com

Electrophilic attack : The electron-rich pyrrole ring attacks the Vilsmeier reagent, forming a cationic intermediate.

Hydrolysis : The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde. chemtube3d.com

| Substrate | Formylating Reagent | Product | Yield (%) | Ref |

| 1-tert-Butylpyrrole | DMF/POCl₃ | 1-tert-Butyl-1H-pyrrole-3-carbaldehyde | 60% | |

| 1-(Triphenylmethyl)pyrrole | DMF/POCl₃ | 1-(Triphenylmethyl)-1H-pyrrole-3-carbaldehyde | 56% | |

| 1-(Triisopropylsilyl)pyrrole | DMF/POCl₃ | 1H-Pyrrole-3-carbaldehyde (after desilylation) | 69% |

Other Electrophilic Acylation/Formylation Routes

Besides the Vilsmeier-Haack reaction, several other methods exist for the electrophilic formylation of aromatic rings, which can be applied to pyrroles, albeit with varying degrees of success and selectivity.

Friedel-Crafts Acylation : This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgsigmaaldrich.comorganic-chemistry.org For formylation, unstable formyl chloride must be generated in situ, often from carbon monoxide and HCl, which overlaps with the Gattermann-Koch reaction. byjus.com The reaction with pyrroles must be conducted under carefully controlled conditions to avoid polymerization of the acid-sensitive pyrrole ring. nsf.gov Direct Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) with AlCl₃ as the catalyst leads to 3-acyl derivatives. nih.gov

Gattermann and Gattermann-Koch Formylation : The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. thermofisher.comwikipedia.orgunacademy.com A modification by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is often preferred for safety reasons. thermofisher.comwikipedia.org This method is applicable to heteroaromatic compounds like pyrroles. thermofisher.com The Gattermann-Koch variant utilizes carbon monoxide (CO) and HCl, but it is generally not suitable for phenol (B47542), phenol ether, or pyrrole substrates. byjus.comyoutube.com

Reimer-Tiemann Reaction : This method involves the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. nrochemistry.comwikipedia.org The reactive electrophile is dichlorocarbene (B158193) (:CCl₂). chemistnotes.com When applied to pyrroles, the Reimer-Tiemann reaction can be complex. Instead of simple formylation, it often leads to ring-expansion products, such as 3-chloropyridines, through a process known as the Ciamician-Dennstedt rearrangement. nrochemistry.comchemistnotes.com However, under certain conditions, formylation can occur, though yields are often low. chemistnotes.comacs.org Novel substituent orientations have been observed where the formyl group displaces a carboxylate function. acs.org

Duff Reaction : The Duff reaction is the formylation of highly activated aromatic compounds, like phenols, using hexamethylenetetramine (HMTA) in an acidic medium (e.g., glycerol (B35011) and boric acid or acetic acid). wikipedia.orgecu.edursc.org The reaction proceeds via an iminium ion intermediate and generally directs formylation to the ortho-position relative to the activating group. wikipedia.org Its application to pyrroles is less common but has been reported for some activated indole (B1671886) substrates. researchgate.netacs.org

Multicomponent Reaction Approaches to Pyrrole-3-Carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical route to complex molecules.

One-Pot Sequential Multicomponent Reactions (MCRs)

These reactions have emerged as powerful tools for the synthesis of highly substituted pyrroles, including pyrrole-3-carbaldehydes. researchgate.net

A robust, metal-free, one-pot method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. researchgate.netrsc.org This sequential MCR involves a proline-catalyzed direct Mannich reaction followed by a cyclization-aromatization sequence. researchgate.netrsc.org

The process typically begins with the in situ formation of an imine from an aromatic aldehyde and an aromatic amine. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde (B1195056). The resulting intermediate undergoes cyclization and subsequent oxidative aromatization, often mediated by an oxidizing agent like 2-iodoxybenzoic acid (IBX), to yield the desired N-arylpyrrole-3-carbaldehyde. researchgate.netnih.gov This methodology is noted for its operational simplicity and the accessibility of its starting materials. researchgate.net

The proposed mechanism starts with the proline catalyst reacting with succinaldehyde to form a nucleophilic enamine. researchgate.net This enamine then attacks the in situ-generated imine (the Mannich acceptor). The resulting adduct cyclizes, and a final oxidation step leads to the aromatic pyrrole ring. researchgate.net

| Aryl Aldehyde | Aromatic Amine | Catalyst | Oxidant | Yield (%) | Ref |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | L-Proline | IBX | 85% | researchgate.net |

| Benzaldehyde | Aniline (B41778) | L-Proline | IBX | 82% | researchgate.net |

| 2-Naphthaldehyde | 4-Methoxyaniline | L-Proline | IBX | 80% | researchgate.net |

| Indole-3-carboxaldehyde | 4-Methoxyaniline | L-Proline | IBX | 75% | researchgate.net |

[3+2] Cycloaddition-Based Methodologies

[3+2] Cycloaddition reactions are a powerful strategy for the construction of five-membered rings, including the pyrrole nucleus. researchgate.net In these reactions, a three-atom component reacts with a two-atom component to form the heterocyclic ring.

One of the most well-known examples applicable to pyrrole synthesis is the Van Leusen reaction, which involves the base-catalyzed reaction of tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor). mdpi.com TosMIC serves as a 3-atom synthon. The reaction proceeds through a [3+2] cycloaddition, followed by the elimination of toluenesulfinic acid to form the pyrrole ring. mdpi.com By choosing an appropriate α,β-unsaturated aldehyde or a precursor that can be converted to an aldehyde, this method can be adapted to synthesize pyrrole-3-carbaldehydes.

More recently, novel photocatalytic [3+2] annulation strategies have been developed for synthesizing polysubstituted pyrroles under mild, redox-neutral conditions. rsc.org These methods offer high functional group tolerance and atom economy, expanding the toolkit for creating complex pyrrole architectures. rsc.org Another approach involves the intermolecular [3+2] cycloaddition of in situ generated azomethine ylides with a suitable dipolarophile, followed by oxidation to furnish the aromatic pyrrole ring. researchgate.net

| 3-Atom Synthon | 2-Atom Synthon | Catalyst/Conditions | Product Type | Ref |

| Tosylmethyl isocyanide (TosMIC) | α,β-Unsaturated Aldehyde | Base (e.g., NaH, DBU) | 3-Formyl-4-substituted pyrrole | mdpi.com |

| N-Aryl Glycinate | 2-Benzylidenemalononitrile | Visible Light/Photocatalyst | Polysubstituted pyrrole | rsc.org |

| Azomethine Ylide (from Glycine Ester) | Arylalkene | Copper Catalyst | Dihydropyrrolizine (from Pyrrole-2-carbaldehyde) | nih.gov |

Formal [3+2] Cycloaddition Reactions

Formal [3+2] cycloaddition reactions have emerged as a powerful tool for the construction of five-membered heterocyclic rings, including pyrroles. This approach typically involves the reaction of a three-atom component with a two-atom component to form the pyrrole core.

One notable example is the photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes. nih.gov This method, conducted under visible light irradiation in the presence of organic dye photocatalysts, provides an efficient route to highly functionalized pyrroles in good yields. nih.gov The reaction is believed to proceed through the formation of a reactive intermediate from the 2H-azirine upon photoexcitation, which then undergoes cycloaddition with the alkyne. This strategy has been successfully applied to the synthesis of drug analogues, highlighting its practical utility. nih.gov

Another transition metal-free approach involves the [3+2] cycloaddition of β-chlorovinyl aldehydes with toluenesulphonylmethyl isocyanide. rsc.org This cesium carbonate-promoted reaction proceeds efficiently at ambient temperature, offering several advantages such as the use of readily available starting materials, operational simplicity, and high atom economy. rsc.org The versatility of this method has been demonstrated through the synthesis of a diverse library of novel pyrrole derivatives, including chromenone-fused systems. rsc.org

Furthermore, a visible-light-mediated radical [3+2] cycloaddition of N-aryl glycinates and 2-benzylidenemalononitrile partners has been developed. rsc.org This redox-neutral process utilizes dimethyl sulfoxide (B87167) (DMSO) as both the solvent and a green oxidant, offering a sustainable and practical route to polysubstituted pyrroles. rsc.org

| Three-Atom Component | Two-Atom Component | Conditions | Key Features |

| 2H-Azirines | Alkynes | Visible light, organic dye photocatalyst | Metal-free, efficient for functionalized pyrroles. nih.gov |

| β-Chlorovinyl aldehydes | Toluenesulphonylmethyl isocyanide | Cs2CO3, DMF, ambient temperature | Transition metal-free, high atom economy. rsc.org |

| N-Aryl glycinates | 2-Benzylidenemalononitrile | Visible light, DMSO | Redox-neutral, green oxidant. rsc.org |

Catalyst-Free and Green Chemistry Protocols for Pyrrole-3-Carbaldehydes

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Catalyst-free and green chemistry protocols for the synthesis of pyrrole-3-carbaldehydes align with these principles by minimizing waste and avoiding the use of hazardous reagents.

An operationally simple, catalyst-free protocol for the direct regiospecific synthesis of β-(C3)-substituted pyrroles has been developed. researchgate.net This method involves the in situ generation of an enamine from succinaldehyde and a primary amine, which is then trapped with activated carbonyls before undergoing a Paal-Knorr type reaction. researchgate.net This one-pot, multicomponent approach proceeds under open-flask conditions with high atom economy. researchgate.net

Green solvents, such as water or water-ethanol mixtures, have been successfully employed in the synthesis of polyfunctionalized pyrroles. nih.gov A three-component reaction between arylglyoxals, 1,3-diketones, and enaminoketones in these green solvents leads to tetraone derivatives that can be readily converted to pyrroles. nih.gov The products are often isolated by simple filtration and washing, minimizing the need for chromatographic purification. nih.gov

The principles of green chemistry have also been applied to the classical Paal-Knorr synthesis, with modifications to improve its efficiency and sustainability. rgmcet.edu.in These advancements include the use of milder catalysts and more environmentally friendly reaction conditions. rgmcet.edu.in

| Reaction Type | Reactants | Solvent | Key Features |

| Multicomponent Reaction | Succinaldehyde, primary amine, activated carbonyls | Not specified | Catalyst-free, one-pot, high atom economy. researchgate.net |

| Three-Component Reaction | Arylglyoxals, 1,3-diketones, enaminoketones | Water or water-ethanol | Green solvents, simple work-up. nih.gov |

Ring Transformation and Annulation Strategies for Pyrrole-3-Carbaldehyde Skeletons

Pyridine Ring-Opening and Rearrangement Pathways

The transformation of existing heterocyclic rings into pyrroles represents an alternative and often innovative synthetic strategy. Pyridine, a six-membered nitrogen-containing heterocycle, can undergo ring-opening and rearrangement to form the five-membered pyrrole ring. An iodine-mediated reaction of pyridinium (B92312) salts with water has been shown to produce diversely substituted 2-formylpyrroles in good yields. organic-chemistry.org This reaction proceeds through a water-triggered ring opening of the pyridinium salt, followed by an intramolecular nucleophilic addition sequence. organic-chemistry.org

Heterocycle Ring Contraction and Expansion Methods

Ring contraction of larger heterocyclic systems is another valuable tool for synthesizing pyrrole derivatives. researchgate.net For instance, a modular synthetic route to polysubstituted pyrroles has been developed starting from readily available 2,5-dihydrothiophenes. researchgate.netacs.org Ring-opening of the dihydrothiophene provides a 1,3-diene which, in the presence of chloramine-T trihydrate, undergoes a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction to yield the pyrrole skeleton. researchgate.netacs.org This transformation proceeds at ambient temperature in non-dry solvents. researchgate.netacs.org

Conversely, ring expansion of pyrroles can lead to other heterocyclic systems. For example, treatment of pyrrole with sodium methoxide (B1231860) and methylene (B1212753) iodide can induce a ring expansion to form pyridine. uop.edu.pkpharmaguideline.com

| Starting Heterocycle | Reagents/Conditions | Product | Transformation Type |

| Pyridinium salts | I2, H2O | 2-Formylpyrroles | Ring-opening and rearrangement. organic-chemistry.org |

| 2,5-Dihydrothiophenes | Chloramine-T trihydrate | Polysubstituted pyrroles | Ring-opening, electrocyclization, ring-contraction. researchgate.netacs.org |

| Pyrrole | Sodium methoxide, Methylene iodide | Pyridine | Ring expansion. uop.edu.pkpharmaguideline.com |

Cyclization Reactions for Pyrrole Ring Formation

Paal-Knorr Type Syntheses of Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, providing a reliable method for the construction of the pyrrole ring from 1,4-dicarbonyl compounds and a primary amine or ammonia. pharmaguideline.comwikipedia.orgyoutube.com The reaction is typically carried out under protic or Lewis acidic conditions. wikipedia.org The mechanism involves the formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the substituted pyrrole. wikipedia.org

Numerous modifications and applications of the Paal-Knorr synthesis have been developed to enhance its scope and efficiency. For instance, a one-pot sila-Stetter/Paal-Knorr strategy has been utilized for the multicomponent synthesis of highly substituted pyrroles. acs.org This method employs an acyl anion conjugate addition to generate the 1,4-dicarbonyl intermediate in situ, which then undergoes the Paal-Knorr cyclization upon addition of an amine. acs.org

Furthermore, L-proline has been used as a catalyst in a convenient Paal-Knorr synthesis of highly substituted pyrroles, which has been applied to the construction of the medicinally relevant pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. rsc.org An efficient sequential multicomponent method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed, involving a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines, followed by an IBX-mediated oxidative aromatization. rsc.org

| Starting Materials | Catalyst/Reagents | Key Features |

| 1,4-Diketone, Primary Amine/Ammonia | Protic or Lewis acid | Classic and versatile method. wikipedia.org |

| Acylsilane, Unsaturated Ketone, Amine | Thiazolium salt | One-pot, multicomponent synthesis. acs.org |

| Chalcones, Amines | L-proline | Construction of complex heterocyclic scaffolds. rsc.org |

| Aldehydes, Arylamines, Succinaldehyde | L-proline, IBX | One-pot synthesis of N-arylpyrrole-3-carbaldehydes. rsc.org |

Annulation through Silver-Mediated Reactions

Silver-catalyzed reactions have emerged as a powerful tool in organic synthesis due to their unique reactivity and selectivity. bohrium.comresearchgate.net A notable strategy for synthesizing multifunctionalized pyrrole-3-carbaldehydes involves a tandem catalytic process that culminates in a silver-mediated annulation. acs.orgnih.gov This approach utilizes a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. The sequence is initiated by a palladium-catalyzed Sonogashira coupling, followed by the crucial silver-mediated annulation of the resulting alkynyl-1,2,3-triazine intermediate to form the desired pyrrole ring. acs.orgnih.gov

This method provides an efficient and mild pathway to access pyrrole-3-carbaldehydes with diverse substitution patterns. The versatility of the starting materials allows for the introduction of various functional groups onto the pyrrole core. acs.org Silver salts are known to activate alkynes and allenes for cycloaddition reactions, promoting the formation of the heterocyclic ring under gentle conditions. nih.gov

Table 1: Examples of Silver-Mediated Synthesis of Pyrrole-3-Carbaldehydes Data sourced from a study on tandem catalytic processes. acs.org

| 5-Bromo-1,2,3-triazine Derivative | Amine | Alkyne | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylamine | Phenylacetylene | 5-(Benzylamino)-1-benzyl-2-phenyl-1H-pyrrole-3-carbaldehyde | 85 |

| 1 | 4-Methoxybenzylamine | Phenylacetylene | 5-((4-Methoxybenzyl)amino)-1-(4-methoxybenzyl)-2-phenyl-1H-pyrrole-3-carbaldehyde | 82 |

| 1 | Cyclohexylamine | 1-Heptyne | 1-Cyclohexyl-5-(cyclohexylamino)-2-pentyl-1H-pyrrole-3-carbaldehyde | 75 |

Advanced Catalytic Systems in Pyrrole-3-Carbaldehyde Synthesis

Recent advancements have focused on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability compared to classical methods. These include organocatalytic, transition metal-free, and specific metal-catalyzed approaches.

Organocatalysis has become an essential tool for constructing diverse molecular scaffolds, offering a green chemistry alternative to metal-based catalysts. researchgate.netnih.gov For the synthesis of N-aryl pyrrole-3-carbaldehydes, an efficient sequential multicomponent strategy employing a secondary amine catalyst like L-proline has been developed. rsc.orgrsc.org This one-pot protocol involves a direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated imines (from the reaction of various aldehydes and arylamines). researchgate.netrsc.org The process is completed by an oxidative aromatization step, often using an oxidant like 2-iodoxybenzoic acid (IBX), to yield the final product. rsc.orgrsc.org

The proposed mechanism begins with the formation of an enamine from succinaldehyde and the proline catalyst. rsc.org This enamine then reacts with the imine in a direct Mannich reaction. The resulting intermediate undergoes intramolecular cyclization, followed by catalyst removal and oxidative aromatization to furnish the substituted pyrrole-3-carbaldehyde. rsc.org This methodology is applicable to a wide range of aryl and heteroaryl aldehydes. researchgate.net

Table 2: Organocatalytic Synthesis of N-Aryl Pyrrole-3-Carbaldehydes Data from a study on sequential multicomponent reactions. rsc.org

| Aldehyde | Amine | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | L-Proline | IBX | 82 |

| 4-Chlorobenzaldehyde | Aniline | L-Proline | IBX | 85 |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | L-Proline | IBX | 78 |

| 2-Naphthaldehyde | Aniline | L-Proline | IBX | 80 |

The development of transition metal-free synthetic routes is a key goal in sustainable chemistry, avoiding the cost and potential toxicity associated with metal catalysts. A successful approach for synthesizing trisubstituted pyrrole derivatives involves a cesium carbonate (Cs₂CO₃)-promoted [3+2] cycloaddition. rsc.org This method reacts diversely substituted aryl propiolonitriles with toluenesulphonylmethyl isocyanide. The reaction proceeds under mild, ambient temperature conditions and is characterized by its operational simplicity, short reaction times, and high atom economy. rsc.org

Another metal-free, one-pot strategy for constructing substituted pyrroles employs an aza-Wittig reaction between chromones and phenacyl azides. researchgate.net This method offers a wide substrate scope and short reaction times, providing a library of key pyrrole building blocks. researchgate.net These transition metal-free approaches represent environmentally benign and efficient alternatives for synthesizing functionalized pyrroles. rsc.orgrsc.org

Zirconium-Catalyzed Synthesis: Zirconium-based catalysts have proven effective for synthesizing highly substituted pyrroles under mild conditions. organic-chemistry.org A Zr-catalyzed method allows for the direct synthesis of tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. nih.govnih.gov Using catalysts like zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), these reactions proceed smoothly at room temperature or 50°C, accommodating a wide array of substrates, including those with sensitive functional groups. organic-chemistry.orgnih.gov The proposed mechanism involves an initial Zr-catalyzed Knoevenagel condensation, followed by an intramolecular attack of the amide group and subsequent dehydration to form the N-acylpyrrole. acs.org This method is distinct from the classical Knorr synthesis and provides access to medicinally relevant pyrrole frameworks. organic-chemistry.orgnih.gov

Table 3: Zr-Catalyzed Synthesis of Tetrasubstituted 1,3-Diacylpyrroles Data from a study on Zr-catalyzed reactions. nih.gov

| N-Acyl α-Aminoaldehyde | 1,3-Dicarbonyl | Catalyst | Yield (%) |

|---|---|---|---|

| Boc-alaninal | Acetylacetone | ZrOCl₂·8H₂O | 88 |

| Boc-phenylalaninal | Acetylacetone | ZrOCl₂·8H₂O | 81 |

| O-benzyl-N-Boc-tyrosinal | Acetylacetone | ZrOCl₂·8H₂O | 72 |

| Boc-methioninal | Acetylacetone | ZrOCl₂·8H₂O | 63 |

Palladium-Catalyzed Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis and features prominently in the creation of pyrrole derivatives. As mentioned, it is a key component in tandem reactions, such as the Sonogashira coupling that precedes silver-mediated annulation for pyrrole-3-carbaldehyde synthesis. acs.orgnih.gov Furthermore, palladium catalysts are employed in domino C-N coupling/hydroamination reactions and in the regioselective alkylation of N-heterocycles, enabling the functionalization of the pyrrole core. organic-chemistry.org For instance, a multistep cascade reaction involving Sonogashira coupling and intramolecular hydroamination, catalyzed by a Pd(II) complex, can produce tetrasubstituted pyrroles from homopropargylic amines and aryl iodides. nih.gov

Strategic Derivatization from N-Substituted Pyrrole Precursors

An alternative to de novo ring construction is the strategic functionalization of pre-existing N-substituted pyrrole precursors. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and robust method for preparing a wide variety of N-substituted pyrroles. uctm.edumdpi.com

Once the N-substituted pyrrole is formed, the carbaldehyde group can be introduced through electrophilic substitution reactions. The Vilsmeier-Haack formylation is a common method, although its regioselectivity can be influenced by the substituents already present on the pyrrole ring. acs.org A multi-step synthesis can also be employed, starting from unsubstituted pyrrole. For example, alkyl 1H-pyrrole-2-carboxylates can be synthesized and then selectively formylated at the 4-position via a Friedel-Crafts reaction. The final step involves the regioselective alkylation at the nitrogen atom to furnish 1,2,4-trisubstituted pyrroles, demonstrating a strategic derivatization pathway. arkat-usa.org This approach allows for the controlled construction of complex pyrrole structures by building upon a simpler core.

Reactivity Profiles and Transformational Chemistry of 1,2,4 Trimethyl 1h Pyrrole 3 Carbaldehyde and Its Derivatives

Chemical Transformations at the Aldehyde Moiety

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of reactions. In the context of 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde, this moiety serves as a key handle for molecular elaboration.

Condensation Reactions and Imine Formation

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is a fundamental transformation initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then undergoes dehydration to yield the C=N double bond of the imine. This process is typically reversible and often catalyzed by acid.

The general mechanism involves:

Nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon.

Proton transfer to form a neutral carbinolamine (hemiaminal).

Protonation of the hydroxyl group, converting it into a good leaving group (water).

Elimination of water and subsequent deprotonation to form the stable imine.

These resulting pyrrole-based imines are versatile intermediates for the synthesis of more complex nitrogen-containing heterocyclic systems and can be utilized in multicomponent reactions.

Table 1: Representative Condensation Reactions for Imine Formation

| Reactant A | Reactant B (Primary Amine) | Product Type |

|---|---|---|

| This compound | Aniline (B41778) | N-Phenyl imine |

| This compound | Benzylamine | N-Benzyl imine |

| This compound | Ethanolamine | N-(2-Hydroxyethyl) imine |

Olefination Reactions: Horner-Wadsworth-Emmons (HWE) Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high stereoselectivity from aldehydes. wikipedia.orgnrochemistry.com This reaction involves the use of a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. This carbanion then reacts with an aldehyde, such as this compound, to form an alkene. alfa-chemistry.com

A significant advantage of the HWE reaction over the classic Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.comorganic-chemistry.org The reaction typically favors the formation of the (E)-alkene (trans isomer), especially with aromatic and unhindered aldehydes. wikipedia.orgalfa-chemistry.com The mechanism proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate oxaphosphetane, which then eliminates to give the alkene. wikipedia.orgnrochemistry.com

By reacting this compound with various stabilized phosphonate ylides, a range of α,β-unsaturated compounds bearing the pyrrole (B145914) scaffold can be synthesized. For example, reaction with triethyl phosphonoacetate would yield an ethyl (E)-3-(1,2,4-trimethyl-1H-pyrrol-3-yl)acrylate, a versatile intermediate for further functionalization.

Table 2: Examples of HWE Olefination Products

| Phosphonate Reagent | Base | Expected Alkene Product |

|---|---|---|

| Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(1,2,4-trimethyl-1H-pyrrol-3-yl)acrylate |

| Diethyl (cyanomethyl)phosphonate | NaH | (E)-3-(1,2,4-trimethyl-1H-pyrrol-3-yl)acrylonitrile |

| Diethyl benzylphosphonate | n-BuLi | (E)-1,2,4-Trimethyl-3-(2-phenylvinyl)-1H-pyrrole |

Multicomponent Condensation Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov

In the context of this subject, this compound can serve as the aldehyde component. The reaction mechanism is believed to commence with the formation of an imine from the aldehyde and the amine. wikipedia.orgorganic-chemistry.org This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic addition to the iminium ion, followed by another nucleophilic attack by the carboxylate anion. A final, irreversible Mumm rearrangement yields a stable α-acylamino amide product. wikipedia.org The Ugi reaction's ability to generate complex, peptide-like molecules in a single step makes it a valuable tool in combinatorial chemistry and drug discovery. wikipedia.orgnih.gov

Table 3: Components for a Ugi Reaction Involving this compound

| Aldehyde Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product Class |

|---|---|---|---|---|

| This compound | Aniline | Acetic acid | tert-Butyl isocyanide | α-Acylamino amide |

| This compound | Benzylamine | Benzoic acid | Cyclohexyl isocyanide | α-Acylamino amide |

Asymmetric Transformations (e.g., Asymmetric Hydrocyanation)

Asymmetric hydrocyanation is the addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde to form a chiral cyanohydrin. This reaction is of significant synthetic importance as cyanohydrins are precursors to other valuable chiral molecules like α-hydroxy acids and β-amino alcohols. The direct addition of HCN to an aldehyde typically results in a racemic mixture. libretexts.org

To achieve enantioselectivity, a chiral catalyst is employed. acs.org These catalysts, often chiral metal complexes or organocatalysts, create a chiral environment around the aldehyde, favoring the nucleophilic attack of the cyanide ion on one face of the carbonyl group over the other. nih.govresearchgate.net For instance, chiral titanium-salen complexes have been shown to effectively catalyze the asymmetric addition of trimethylsilyl cyanide (a safer HCN surrogate) to aldehydes, yielding cyanohydrin ethers with high enantiomeric excess. acs.org The mechanism involves the coordination of the aldehyde to the chiral catalyst, which activates the carbonyl group and sterically directs the incoming cyanide nucleophile. nih.govresearchgate.net

Applying this methodology to this compound would allow for the synthesis of optically active pyrrolyl-cyanohydrins, providing access to a range of chiral building blocks.

Table 4: Catalytic Systems for Asymmetric Hydrocyanation of Aldehydes

| Cyanide Source | Chiral Catalyst System | Product Type |

|---|---|---|

| Trimethylsilyl cyanide (TMSCN) | Chiral (salen)Titanium complexes acs.org | Chiral O-silyl-cyanohydrin |

| Hydrogen cyanide (HCN) | Cyclo[-(S)-phenylalanyl-(S)-histidyl] researchgate.net | Chiral cyanohydrin |

| Ethyl cyanoformate (CNCOOEt) | Cinchona alkaloid / Ti(OiPr)4 nih.gov | Chiral cyanohydrin carbonate |

Functionalization of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The pyrrole ring is significantly more reactive towards electrophiles than benzene. pearson.comaklectures.com The nitrogen atom's lone pair is delocalized into the ring, increasing its electron density and activating it for substitution. pearson.com Substitution typically occurs at the C2 or C5 positions (α to the nitrogen), as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). vedantu.comonlineorganicchemistrytutor.com

Nucleophilic Aromatic Substitution: Due to the high electron density of the pyrrole ring, nucleophilic aromatic substitution is generally not favored. This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. While the carbaldehyde at C3 is electron-withdrawing, it is generally not sufficient to enable facile nucleophilic substitution on the ring carbons themselves. Such transformations on this specific substrate are uncommon without further modification or specialized reaction conditions.

Table 5: Predicted Regioselectivity of Electrophilic Substitution

| Reaction Type | Electrophile | Predicted Position of Substitution | Predicted Product |

|---|---|---|---|

| Bromination | Br₂ | C5 | 5-Bromo-1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | C5 | 1,2,4-Trimethyl-5-nitro-1H-pyrrole-3-carbaldehyde |

| Acylation | Acetyl chloride / AlCl₃ | C5 | 5-Acetyl-1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde |

Regioselective Functionalization Strategies

The functionalization of a pre-existing pyrrole ring, such as in this compound, is governed by the directing effects of the substituents. The electron-donating methyl groups at positions 1, 2, and 4, combined with the electron-withdrawing carbaldehyde group at C3, create a specific electronic environment that dictates the regioselectivity of further reactions. For this particular molecule, the only unsubstituted carbon on the pyrrole ring is at the C5 position, making it the primary site for electrophilic substitution and other functionalization reactions.

Strategies for regioselective functionalization often rely on controlling reaction conditions to favor one constitutional isomer over others. For instance, in polyfunctionalized pyrroles, the reactivity of different sites can be finely tuned. Studies on 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde show that N-alkylation leads to subsequent nucleophilic substitution at the C5-chloro position, demonstrating how modification of the nitrogen substituent can direct reactivity at other ring positions researchgate.net. Similarly, the reaction of polyfunctional pyrroles can be directed to a specific formyl group; for example, the Wittig reaction of 3,5-dichloropyrrole-2,4-dicarboxaldehydes occurs regioselectively at the C2-formyl group researchgate.net.

Table 1: Examples of Regioselective Reactions on Substituted Pyrroles

| Pyrrole Derivative | Reagent(s) | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| N-alkyl-3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde | Secondary Amines | C5 | 5-amino substituted pyrrole | researchgate.net |

| 3,5-dichloropyrrole-2,4-dicarboxaldehydes | Triphenylphosphorane | C2-formyl group | 2-alkenyl substituted pyrrole | researchgate.net |

| 1H-Pyrrole | N-Bromosuccinimide (NBS) | C2 | 2-Bromopyrrole | General Knowledge |

| This compound | Electrophile (e.g., Br₂) | C5 (predicted) | 5-Bromo-1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde | Predicted Reactivity |

Skeletal Rearrangements and Isomerization Processes (e.g., 2-acyl to 3-acyl pyrroles)

Skeletal rearrangements and isomerization processes can dramatically alter the structure of the pyrrole core or its substituents, providing access to diverse molecular architectures. A well-documented example in pyrrole chemistry is the acid-catalyzed isomerization of 2-acylpyrroles to their more thermodynamically stable 3-acyl isomers nih.gov. This process is influenced by factors such as the nature of the N-substituent and the strength of the acid catalyst nih.gov. While the carbaldehyde group at the C3 position of this compound is already in a stable position, understanding such migrations is crucial for predicting side reactions or designing synthetic pathways that might involve acyl group installation.

More profound transformations involve skeletal recasting, where the pyrrole ring undergoes deconstruction and reconstruction. A novel "skeletal recasting" strategy allows simple pyrroles to be converted into fully substituted, structurally complex pyrroles in a one-pot reaction acs.orgnih.gov. This process, promoted by an azoalkene as a molecular perturbator, involves dearomatization followed by a rearomatization that incorporates parts of the perturbing agent into the final pyrrole structure nih.gov. Such strategies provide a powerful tool for accessing synthetically challenging tetra-substituted pyrroles from simpler starting materials acs.orgnih.gov.

Other rearrangements have been observed in copper-catalyzed annulation reactions for pyrrole synthesis, where an aryl sulfonyl group migrates from the isocyanide reactant to the final pyrrole product nih.gov. Additionally, cascade reactions involving (3+2) cycloaddition can be followed by skeletal rearrangement and redox isomerization to furnish highly substituted pyrroles acs.org.

Table 2: Overview of Rearrangement and Isomerization Reactions in Pyrrole Chemistry

| Reaction Type | Key Transformation | Conditions | Significance | Reference(s) |

|---|---|---|---|---|

| Acyl Migration | 2-Acylpyrrole → 3-Acylpyrrole | Brønsted acid catalysis | Access to thermodynamically favored isomer | nih.gov |

| Skeletal Recasting | Simple pyrrole → Fully substituted pyrrole | Phosphoric acid, azoalkene | Construction of complex pyrroles via deconstruction-reconstruction | acs.orgnih.gov |

| Anionic Fries Rearrangement | N-Acylpyrrole → 2-Aroylpyrrole | LiN(SiMe₃)₂ | Base-controlled chemoselective rearrangement | rsc.org |

| Cascade Rearrangement | (3+2) Cycloaddition adduct → Polysubstituted pyrrole | Silver-catalysis | Pathway involving skeletal rearrangement and redox isomerization | acs.org |

Cascade, Tandem, and Domino Reactions Involving Pyrrole-3-Carbaldehyde

Cascade, tandem, and domino reactions are highly efficient processes that allow for the construction of complex molecules in a single operation by combining multiple bond-forming events. Pyrrole-3-carbaldehydes are valuable precursors in such reactions due to the reactivity of the aldehyde functional group.

An efficient method for the synthesis of N-arylpyrrole-3-carbaldehydes involves a sequential multicomponent reaction researchgate.net. This process includes a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and an in-situ generated imine, followed by an oxidative aromatization step researchgate.net. This highlights a strategy where the pyrrole-3-carbaldehyde scaffold is constructed as the final step of a cascade.

Furthermore, existing pyrrole scaffolds can be elaborated through cascade reactions. For example, a C-H bond activation-initiated cascade process has been developed for the synthesis of functionalized pyrrolizines starting from N-alkoxycarbamoyl pyrroles rsc.org. In this sequence, the initial C-H alkenylation is followed by an intramolecular nucleophilic addition rsc.org. Domino reactions involving Diels-Alder cycloadditions are also prominent. For instance, 3-vinylindoles, generated in situ, can undergo a Diels-Alder reaction with dienophiles followed by an aromatization process to yield polyfunctionalized carbazoles beilstein-journals.orgbeilstein-journals.orgnih.gov. The aldehyde group on a pyrrole ring could act as a precursor to such a diene or dienophile, enabling its participation in domino cycloaddition sequences.

Table 3: Selected Cascade and Domino Reactions in Pyrrole Synthesis and Functionalization

| Reaction Name/Type | Starting Materials | Key Steps | Product | Reference(s) |

|---|---|---|---|---|

| Multicomponent Synthesis | Aldehydes, Arylamines, Succinaldehyde | Mannich reaction, Cyclization, Oxidation | N-Arylpyrrole-3-carbaldehydes | researchgate.net |

| Gold-Catalyzed Cascade | α-Amino ketones, Alkynes | Hydroamination, Cyclization | Substituted pyrroles | acs.org |

| Rhodium-Catalyzed Cascade | Aldehydes, Propargylic amines | Hydroacylation, Dehydrative cyclization | Polysubstituted pyrroles | nih.gov |

| Domino Diels-Alder | 3-(Indol-3-yl)maleimides, Chalcones | Diels-Alder reaction, Dehydrogenation | Aromatized pyrrolo[3,4-c]carbazoles | beilstein-journals.orgbeilstein-journals.orgnih.gov |

| C-H Activation Cascade | N-alkoxycarbamoyl pyrroles, CF₃-ynones | Alkenylation, Intramolecular nucleophilic addition | Functionalized pyrrolizines | rsc.org |

C-H Functionalization of Pyrroles as a Platform for Novel Transformations

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores without the need for pre-functionalized starting materials nih.gov. For an already substituted ring like this compound, C-H functionalization offers a direct route to introduce new substituents at the C5 position, the only available C-H bond on the pyrrole ring.

The development of transition metal catalysis has significantly advanced the scope of C-H functionalization on pyrroles nih.gov. Various metal catalysts, including rhodium, palladium, and nickel, have been employed to achieve C-H activation. For instance, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole lead to highly selective C-H functionalization at the C2 position, adjacent to the nitrogen atom nih.gov. Nickel-catalyzed enantioselective C-H functionalization of indoles and pyrroles has also been developed, providing access to valuable chiral building blocks without requiring traditional directing groups researchgate.net.

These C-H functionalization strategies can be integrated into cascade sequences to build molecular complexity rapidly. The reaction of N-alkoxycarbamoyl pyrroles with CF₃-ynones, for instance, begins with a C-H bond activation-initiated alkenylation of the pyrrole scaffold rsc.org. This demonstrates how C-H functionalization can serve as the entry point for more complex transformations, enabling the divergent synthesis of diverse heterocyclic systems rsc.org. The choice of base can also play a crucial role in directing the reaction pathway between a C-H functionalization event and a competing rearrangement process, as seen in the chemoselective reactions of N-acylpyrroles rsc.org.

Advanced Spectroscopic and Structural Elucidation of 1,2,4 Trimethyl 1h Pyrrole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde, both ¹H and ¹³C NMR spectra are expected to provide unambiguous evidence for its constitution.

The ¹H NMR spectrum would feature distinct signals for the aldehyde proton, the lone pyrrole (B145914) ring proton, and the three methyl groups. The aldehyde proton (CHO) is anticipated to resonate significantly downfield, typically in the range of δ 9.5–10.0 ppm, due to the strong deshielding effect of the carbonyl group. The single proton on the pyrrole ring (C5-H) is expected to appear as a singlet in the aromatic region, likely around δ 6.5-7.0 ppm. The three methyl groups, being in different chemical environments, should exhibit three distinct singlets. The N-methyl (N-CH₃) protons are predicted to be in the δ 3.5–4.0 ppm range. The two C-methyl groups (C2-CH₃ and C4-CH₃) attached to the pyrrole ring would appear further upfield, generally between δ 2.0–2.5 ppm.

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the δ 180–190 ppm region. The four carbons of the pyrrole ring would likely resonate between δ 110–150 ppm. The N-methyl carbon is anticipated around δ 30–35 ppm, while the C-methyl carbons are expected in the δ 10–15 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CHO | 9.5 - 10.0 | s | 180 - 190 |

| C5-H | 6.5 - 7.0 | s | 115 - 125 |

| N-CH₃ | 3.5 - 4.0 | s | 30 - 35 |

| C2-CH₃ | 2.2 - 2.5 | s | 10 - 15 |

| C4-CH₃ | 2.0 - 2.3 | s | 10 - 15 |

| C2 | - | - | 135 - 145 |

| C3 | - | - | 120 - 130 |

| C4 | - | - | 125 - 135 |

Note: These are estimated values based on data from analogous substituted pyrroles.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1660–1690 cm⁻¹. The exact position is influenced by the electronic effects of the pyrrole ring and the methyl substituents. The aromatic C-H stretching vibration of the C5-H bond is expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the three methyl groups should appear in the 2850–3000 cm⁻¹ range. The spectrum would also feature characteristic pyrrole ring stretching and bending vibrations between 1300 and 1600 cm⁻¹.

Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds. The C=C stretching vibrations of the pyrrole ring are expected to give rise to strong Raman signals. The symmetric stretching and bending modes of the methyl groups would also be readily observable.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch (C5-H) | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |

| Aldehyde C-H Stretch | 2700 - 2800 | IR |

| Carbonyl C=O Stretch | 1660 - 1690 | IR (Strong), Raman (Weak) |

| Pyrrole Ring C=C/C-N Stretches | 1300 - 1600 | IR, Raman |

| CH₃ Bending | 1375 - 1450 | IR, Raman |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated system of the pyrrole ring and the carbonyl group. Pyrrole itself exhibits absorption bands around 210 nm and 240 nm. The presence of the aldehyde and methyl substituents is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. It is anticipated that the main absorption maxima (λmax) for this compound would lie in the 250–300 nm range. The n→π* transition of the carbonyl group, which is typically weak, might be observed as a shoulder at a longer wavelength, potentially above 300 nm.

Table 3: Expected Electronic Transitions for this compound

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 250 - 300 | High |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₁NO), the molecular weight is 137.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 137. The fragmentation is likely to proceed through several characteristic pathways. A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ at m/z 136, which is often a prominent peak. Another typical pathway is the loss of the carbonyl group as carbon monoxide (CO), leading to a fragment ion [M-28]⁺ at m/z 109. Subsequent fragmentation could involve the loss of methyl radicals (CH₃) from the molecular ion or other fragment ions. For example, loss of a methyl group from the molecular ion would result in a peak at m/z 122 [M-15]⁺.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 137 | Molecular Ion [M]⁺˙ | [C₈H₁₁NO]⁺˙ |

| 136 | [M-H]⁺ | [C₈H₁₀NO]⁺ |

| 122 | [M-CH₃]⁺ | [C₇H₈NO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, analysis of related structures allows for a prediction of its solid-state characteristics. It is expected that the pyrrole ring would be essentially planar. The aldehyde group may be co-planar with the ring to maximize conjugation, but some torsion is possible due to steric hindrance from the adjacent methyl group at the C2 position. The crystal packing would be governed by van der Waals forces and weak C-H···O interactions. researchgate.net

Table 5: Typical Crystallographic Parameters for Substituted Pyrrole Derivatives

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, Pbca, etc. |

| Z (Molecules per unit cell) | 2 or 4 |

| Bond Length C=O (Å) | 1.20 - 1.23 |

| Bond Length N-C (ring) (Å) | 1.35 - 1.39 |

Note: These values are based on published crystal structures of similar pyrrole-carbaldehyde compounds. researchgate.netnih.gov

Hydrogen Bonding Network Analysis and Intermolecular Interactions

In the solid state, the N-methylation of the pyrrole ring in this compound precludes the formation of classical N-H···O or N-H···N hydrogen bonds, which are often dominant interactions in N-unsubstituted pyrroles. mdpi.com Consequently, the crystal packing will be directed by weaker intermolecular forces.

Computational and Theoretical Investigations of 1,2,4 Trimethyl 1h Pyrrole 3 Carbaldehyde Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For 1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde, these methods can predict its stability, reactivity, and spectroscopic properties. While specific computational studies on this exact molecule are not extensively documented in peer-reviewed literature, the principles from research on other substituted pyrroles are directly applicable. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool widely used to investigate the electronic structure of molecules. researchgate.netdntb.gov.ua It offers a balance between accuracy and computational cost, making it ideal for studying the ground state properties of substituted pyrroles. researchgate.net For this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

Functionals like B3LYP and meta-hybrid functionals such as TPSSh, often combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been shown to provide reliable results for predicting the properties of alkylpyrroles. researchgate.net Such calculations would reveal the distribution of electron density, highlighting the electron-rich nature of the pyrrole (B145914) ring and the electron-withdrawing effect of the carbaldehyde group. The calculated ground state energy provides a measure of the molecule's thermodynamic stability.

Table 1: Exemplary Calculated Ground State Properties using DFT Note: This data is illustrative, based on typical values for similar substituted pyrroles, and not from a specific study on this compound.

| Property | Calculated Value (Illustrative) | Method/Basis Set (Typical) |

|---|---|---|

| Total Energy | -478 Hartree | B3LYP/6-31G(d) |

| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d) |

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.3 eV | B3LYP/6-31G(d) |

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. cambridge.orgresearchgate.net While computationally more demanding than DFT, they can provide highly accurate results, especially for electron correlation effects. For substituted pyrroles, MP2 calculations have been used as a benchmark for assessing the accuracy of various DFT functionals. researchgate.net

Semi-empirical methods (like AM1, PM3, and MNDO) offer a computationally cheaper alternative by incorporating empirical parameters and simplifying certain complex integrals. numberanalytics.comuomustansiriyah.edu.iqwikipedia.org These methods are particularly useful for rapid calculations on large molecular systems or for preliminary geometry optimizations before employing more rigorous methods. uomustansiriyah.edu.iqwustl.edu Though less precise, they can provide valuable qualitative insights into molecular structure and properties. numberanalytics.com

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its reactivity and interactions.

Geometry Optimization and Conformational Preferences

Geometry optimization calculations are used to find the lowest energy arrangement of atoms in a molecule. For this compound, a primary conformational question involves the orientation of the carbaldehyde group relative to the pyrrole ring. The C-C bond between the ring and the aldehyde group allows for rotation, leading to two principal planar conformers: syn and anti.

Studies on similar 2-acylpyrroles suggest that these conformers can be stabilized by different factors, including intramolecular hydrogen bonding and intermolecular dimerization. researchgate.net For this compound, the syn conformer (where the aldehyde C=O points towards the methyl group at position 4) and the anti conformer (where the C=O points towards the N-methyl group at position 2) would be the focus of computational analysis. DFT calculations can predict the relative energies of these conformers, indicating which is more stable. The energy barrier for rotation between them can also be calculated, providing insight into their interchangeability at room temperature.

Tautomerism and Isomerization Pathways

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For pyrrole derivatives, keto-enol tautomerism is a known phenomenon, particularly in systems like 1H-pyrrol-3(2H)-ones. rsc.org For this compound, a potential, though likely energetically unfavorable, tautomer would be the corresponding hydroxymethylene isomer (a vinyl alcohol). The high aromatic stability of the pyrrole ring would strongly favor the carbaldehyde form.

Computational methods can be used to investigate the potential energy surface for such tautomerization. nih.gov By calculating the energies of the tautomers and the transition state connecting them, the thermodynamic and kinetic feasibility of the process can be assessed. It is expected that the activation energy for this tautomerization would be high, confirming the pronounced stability of the carbaldehyde form.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide various descriptors that quantify this reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For an electron-rich aromatic system like pyrrole, the HOMO is typically a π-orbital distributed over the ring.

LUMO: The energy of the LUMO relates to the ability to accept electrons. In this compound, the LUMO would likely have significant character on the electron-withdrawing carbaldehyde group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Other reactivity descriptors that can be calculated include the electrostatic potential (ESP), which maps charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack, and Fukui functions, which indicate the change in electron density when an electron is added or removed, thereby predicting site selectivity for different types of reactions. nih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. nih.govirjweb.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. edu.krdnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. edu.krd Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. irjweb.com

For this compound, the electronic properties of the pyrrole ring are influenced by the electron-donating methyl groups and the electron-withdrawing carbaldehyde group. The HOMO is expected to be distributed primarily over the π-system of the pyrrole ring, reflecting its electron-rich, aromatic character. The LUMO is likely to be localized more towards the carbaldehyde group, particularly the C=O double bond, which is an electron-deficient center.

Computational studies on similar pyrrole derivatives provide insight into the expected FMO energies. For instance, DFT calculations on various substituted pyrroles show that the HOMO-LUMO gap is a key indicator of reactivity. researchgate.net The energy gap for this compound would reflect the balance of its substituent effects and is crucial for understanding its behavior in chemical reactions. A smaller gap would facilitate intramolecular charge transfer, influencing its electronic absorption properties. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Predicted Value/Characteristic for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the electron-rich pyrrole ring and methyl groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lowered by the electron-withdrawing carbaldehyde group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Moderate; indicates a balance of stability and reactivity. edu.krd |

| HOMO Distribution | Region of highest electron density | Primarily located on the π-system of the pyrrole ring. |

| LUMO Distribution | Region most susceptible to nucleophilic attack | Primarily located on the carbaldehyde group (C=O bond). |

Note: The values are qualitative predictions based on theoretical principles and data from analogous compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. researchgate.net Different colors on the map represent varying potential values: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (low electron density or electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would highlight several key features:

Negative Potential (Red): The most negative potential is expected to be localized around the oxygen atom of the carbaldehyde group due to its high electronegativity and the presence of lone pairs of electrons. This site is the primary center for electrophilic attack (e.g., protonation).

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the methyl groups and the pyrrole ring. The most positive region would likely be associated with the hydrogen of the carbaldehyde group and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophilic attack.

Pyrrole Ring: The π-electron cloud of the pyrrole ring would create a region of moderate negative potential, though less intense than that of the carbonyl oxygen. The nitrogen atom within the ring also contributes to the electrostatic potential distribution.

This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules. nih.gov

Fukui Function and Natural Bond Orbital (NBO) Analysis

Fukui Function analysis is a concept derived from Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. scholarsresearchlibrary.comresearchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. jcchems.com This allows for the prediction of sites for nucleophilic and electrophilic attack. researchgate.net

fk+ : This function indicates the propensity of a site 'k' to accept an electron, thus identifying the most likely site for nucleophilic attack . For this compound, the carbonyl carbon of the carbaldehyde group is predicted to have the highest fk+ value.

fk- : This function measures the propensity of a site 'k' to donate an electron, highlighting the most probable site for electrophilic attack . In this molecule, the carbon atoms of the electron-rich pyrrole ring (especially C5) and the carbonyl oxygen would be candidate sites with high fk- values.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. jcchems.com It examines charge delocalization, hyperconjugative interactions, and the nature of bonding orbitals. scholarsresearchlibrary.comresearchgate.net For this compound, NBO analysis would likely reveal:

Charge Delocalization: Significant delocalization of π-electrons within the pyrrole ring, contributing to its aromatic stability.

Atomic Charges: Calculation of natural atomic charges on each atom, confirming the polarity of bonds like C=O and the charge distribution suggested by MEP analysis.

Table 2: Predicted Reactive Sites from Fukui Function Analysis

| Atom/Region | Predicted Reactivity | Rationale |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic (susceptible to nucleophilic attack) | Electron deficiency due to the highly electronegative oxygen atom. |

| Carbonyl Oxygen (C=O) | Nucleophilic (susceptible to electrophilic attack) | High electron density from lone pairs. |

| Pyrrole Ring (C5) | Nucleophilic (susceptible to electrophilic attack) | High π-electron density characteristic of aromatic pyrroles. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the mapping of the potential energy surface and determination of the most favorable reaction pathway.

For a molecule like this compound, computational modeling can be applied to understand various reactions. A key reaction for substituted pyrroles is electrophilic aromatic substitution. For example, in the synthesis of such compounds, a formylation reaction (like the Vilsmeier-Haack reaction) is often employed.

A plausible mechanism for the synthesis of 3-formylpyrroles that could be modeled computationally involves:

Formation of the Electrophile: Modeling the reaction between reagents to form the active electrophilic species.

Electrophilic Attack: Simulating the attack of the electrophile on the electron-rich pyrrole ring. FMO and Fukui function analyses would predict that the attack is most likely to occur at the C5 or C3 position. The presence of methyl groups at C2 and C4 would sterically and electronically direct the substitution to the C3 or C5 position.

Transition State Analysis: Locating the transition state structure for the electrophilic attack. Frequency calculations are used to confirm that the structure is a true transition state (characterized by a single imaginary frequency). The activation energy barrier can then be calculated.

Intermediate Formation: Modeling the stability of the resulting carbocation intermediate (sigma complex).

Deprotonation and Product Formation: Simulating the final deprotonation step to restore aromaticity and yield the 3-formylpyrrole product.

By comparing the energy barriers for different potential pathways, computational modeling can explain the observed regioselectivity and reactivity of the pyrrole substrate. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for structure verification and characterization. ruc.dk

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT, often using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk Calculations are typically performed on an optimized molecular geometry, and the resulting magnetic shielding constants are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). For this compound, distinct signals would be predicted for each unique proton and carbon.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | ~9.5-10.0 | ~185-190 |

| Pyrrole Ring H (C5-H) | ~6.8-7.2 | - |

| Pyrrole Ring Carbons | - | ~110-140 |

| N-Methyl (-NCH3) | ~3.5-4.0 | ~30-35 |

| Ring Methyls (-CH3) | ~2.0-2.5 | ~10-15 |